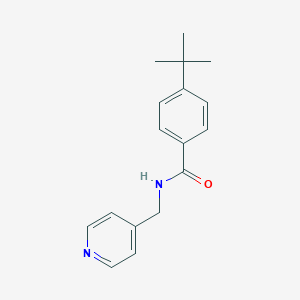![molecular formula C21H14Cl2N2O2 B187741 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5709-01-3](/img/structure/B187741.png)
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA has shown promise in preclinical studies as a potent anti-tumor agent, and its mechanism of action has been the subject of extensive research.
Mechanism Of Action
The mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is complex and not fully understood. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is thought to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor cells. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
Biochemical And Physiological Effects
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
Advantages And Limitations For Lab Experiments
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages as a research tool. It is a potent anti-tumor agent and has been shown to enhance the effectiveness of chemotherapy and radiation therapy. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to the use of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have toxic effects in some animal models, which may limit its use in certain experiments. Additionally, the mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is to further elucidate the mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, which may lead to the development of more effective cancer treatments. Another area of research is to investigate the potential use of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in combination with other anti-cancer agents, such as immunotherapies and targeted therapies. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in humans.
Synthesis Methods
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a multi-step process, which involves the reaction of 2-chloronicotinic acid with 3-methylphenylamine to form an intermediate. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide.
Scientific Research Applications
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
properties
CAS RN |
5709-01-3 |
|---|---|
Product Name |
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Molecular Formula |
C21H14Cl2N2O2 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-4-2-5-13(10-12)21-25-17-11-14(8-9-18(17)27-21)24-20(26)15-6-3-7-16(22)19(15)23/h2-11H,1H3,(H,24,26) |
InChI Key |
XQGJWBXDMTVZDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)

![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)




![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)


